1,7-Acridinediamine
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Overview
Description
1,7-Acridinediamine: is an organic compound with the chemical formula C_13H_11N_3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Acridinediamine can be synthesized through several methods. One common method involves the condensation of 1,3-diaminobenzene with suitable benzaldehydes. Another method is the Eschweiler–Clarke reaction, which involves the methylation of 3,6-acridinediamine using formaldehyde and formic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1,7-Acridinediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
1,7-Acridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Biology: It serves as a fluorescent dye for staining nucleic acids and proteins in biological samples.
Mechanism of Action
The mechanism of action of 1,7-Acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, thereby preventing bacterial reproduction . The compound targets DNA and interferes with its replication process, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
3,6-Diaminoacridine:
Acridine Orange: A related compound used as a nucleic acid-selective fluorescent dye.
Uniqueness: 1,7-Acridinediamine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt replication makes it particularly valuable in antimicrobial and anticancer research .
Properties
CAS No. |
22593-73-3 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
acridine-1,7-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12/h1-7H,14-15H2 |
InChI Key |
PAOHOFLZJDJJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N |
Origin of Product |
United States |
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